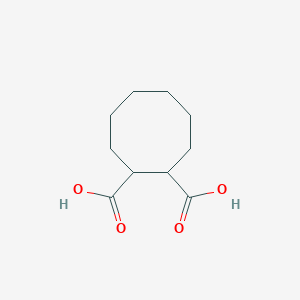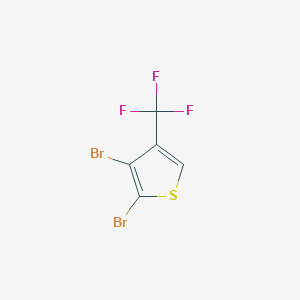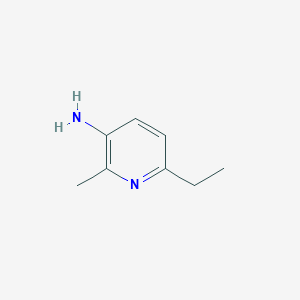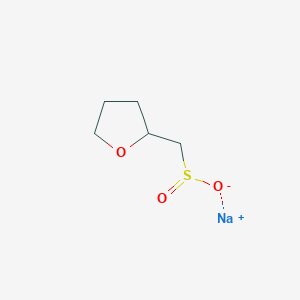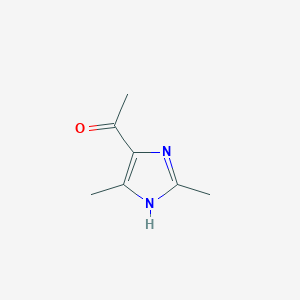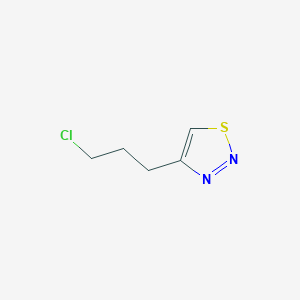
4-(3-chloropropyl)-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropropyl)-1,2,3-thiadiazole (4-CPT) is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry, biochemistry, and other fields of science. It is a five-membered ring system composed of a nitrogen atom, two sulfur atoms, and two carbon atoms, and is a structural analog of 1,2,3-thiadiazole. 4-CPT has been studied for its potential as an inhibitor of enzymes, as an antioxidant, and for its potential as a drug candidate.
科学研究应用
4-(3-chloropropyl)-1,2,3-thiadiazole has been studied for its potential applications in medicinal chemistry, biochemistry, and other fields of science. In particular, it has been studied for its potential as an inhibitor of enzymes, as an antioxidant, and for its potential as a drug candidate. It has been shown to inhibit the enzyme dihydrofolate reductase (DHFR) with an IC50 value of 2.6 mM, and it has also been shown to inhibit the enzyme acetylcholinesterase (AChE) with an IC50 value of 4.2 mM. Additionally, this compound has been shown to possess antioxidant activity, with an IC50 value of 3.2 mM.
作用机制
The mechanism of action of 4-(3-chloropropyl)-1,2,3-thiadiazole is not yet fully understood. It is thought to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. It is also thought to act as an antioxidant by scavenging free radicals and preventing them from causing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been shown to possess antioxidant activity, and it has been shown to inhibit the enzymes DHFR and AChE. Additionally, it has been shown to be non-toxic in mice at doses up to 200 mg/kg.
实验室实验的优点和局限性
The advantages of using 4-(3-chloropropyl)-1,2,3-thiadiazole in lab experiments include its availability, its low cost, and its relatively low toxicity in mice. Its disadvantages include its relatively low potency as an inhibitor of enzymes and its lack of specificity for certain enzymes. Additionally, it is not yet known if it has any off-target effects that could potentially be harmful.
未来方向
The potential future directions for research on 4-(3-chloropropyl)-1,2,3-thiadiazole include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and biochemistry. Additionally, further studies could be conducted to determine its potential as a drug candidate, its potential off-target effects, and its potential as an inhibitor of other enzymes. Finally, further studies could be conducted to investigate its potential as an antioxidant and its potential protective effects against oxidative damage.
合成方法
4-(3-chloropropyl)-1,2,3-thiadiazole can be synthesized using a variety of methods, including the synthesis from the reaction of 3-chloropropionyl chloride and 1,2,3-thiadiazole in acetonitrile in the presence of triethylamine. This reaction results in a yield of approximately 80%. Other methods of synthesis include the reaction of 3-chloropropionyl chloride and 1,2,3-thiadiazole in dimethylformamide in the presence of potassium carbonate, and the reaction of 3-chloropropionyl chloride and 1,2,3-thiadiazole in the presence of sodium hydroxide.
属性
IUPAC Name |
4-(3-chloropropyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c6-3-1-2-5-4-9-8-7-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTUIUMVFRAUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




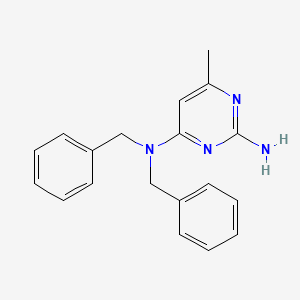
![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)

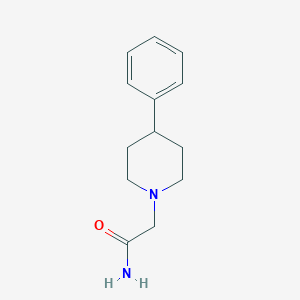
![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)
